3-(3-Aminooxetan-3-yl)propan-1-ol
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Overview
Description
3-(3-Aminooxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO2. This compound features a unique structure that includes an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring. The presence of both hydroxyl and amino functional groups makes this compound versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminooxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor, such as 3-chloropropanol, with an appropriate amine under basic conditions. The reaction conditions often require a strong base like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminooxetan-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
3-(3-Aminooxetan-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminooxetan-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that can modulate biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A structurally similar compound with a primary amine and hydroxyl group but lacking the oxetane ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of an oxetane ring, offering different chemical properties and applications
Uniqueness
The presence of the oxetane ring in 3-(3-Aminooxetan-3-yl)propan-1-ol imparts unique chemical reactivity and stability compared to other similar compounds.
Biological Activity
3-(3-Aminooxetan-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an oxetane ring, which contributes to its unique reactivity and interaction with biological systems. The presence of an amino group enhances its potential for biological activity, particularly in enzyme interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development. Its structural features allow it to bind effectively to enzyme active sites.
Protein-Ligand Interactions
Studies suggest that this compound can interact with various biological macromolecules, including proteins and nucleic acids. This interaction can modulate the activity of these biomolecules, affecting cellular processes.
The mechanism by which this compound exerts its effects is primarily through binding to target enzymes or receptors. This binding can lead to:
- Competitive inhibition : The compound competes with natural substrates for the active site.
- Allosteric modulation : It may bind to sites other than the active site, inducing conformational changes that affect enzyme activity.
Case Studies
Several studies have explored the biological activity of this compound:
-
Inhibition of Enzyme Activity :
- A study demonstrated that this compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
-
Cellular Uptake and Effects :
- Research indicated that this compound could be effectively taken up by cells, leading to altered cellular signaling pathways, which may contribute to its therapeutic effects.
Data Tables
Research Findings
Recent advancements in the synthesis and characterization of oxetane derivatives have highlighted the potential of compounds like this compound in drug development. For instance:
- Synthetic Routes : Various synthetic methods have been explored to produce this compound efficiently, enhancing its availability for biological studies.
- Pharmacological Profiles : Preliminary pharmacological evaluations indicate promising profiles for further development as therapeutic agents targeting specific diseases.
Properties
IUPAC Name |
3-(3-aminooxetan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(2-1-3-8)4-9-5-6/h8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSWTFSEVLHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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